molecular formula C22H22N2O3S2 B2802519 (4-((4-Ethylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone CAS No. 1111014-21-1

(4-((4-Ethylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone

Cat. No. B2802519
CAS RN: 1111014-21-1
M. Wt: 426.55
InChI Key: DFTQFWCCHYKXIB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the sulfonyl and thiomorpholino groups. Sulfonyl groups are often good leaving groups in nucleophilic substitution reactions, while the thiomorpholino group might participate in reactions involving the sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the sulfonyl and thiomorpholino groups .

Scientific Research Applications

Antimalarial and Antimicrobial Applications

Quinoline derivatives, including those structurally related to the compound , have a long history of use in antimalarial pharmacotherapy. These compounds are known for their diverse mechanisms of action, including interference with nucleic acid replication and glucose metabolism in parasitic organisms. The review by Hunsicker (1969) discusses the pharmacological rationale behind the use of quinoline derivatives in combination therapies for resistant falciparum malaria, highlighting their utility in complex therapeutic regimens (Hunsicker, 1969).

Neuroprotective and Neurotoxic Effects

The metabolism of tryptophan through the kynurenine pathway produces metabolites with significant neuroprotective or neurotoxic effects, including quinolinic acid, a structural analog to quinoline-based compounds. The role of these metabolites in neurological disorders, as discussed by Vámos et al. (2009), indicates a potential area of research for compounds capable of modulating this pathway, offering insights into novel therapeutic strategies for neurodegenerative diseases (Vámos et al., 2009).

Antioxidant Activity

Analytical methods for determining antioxidant activity, as reviewed by Munteanu and Apetrei (2021), provide a framework for evaluating the antioxidant potential of various compounds, including quinoline derivatives. The ability to scavenge free radicals or inhibit oxidative processes is crucial in fields ranging from food engineering to pharmacy, indicating another research avenue for related compounds (Munteanu & Apetrei, 2021).

Anticancer Research

Sulfonamide derivatives, as discussed by Elgemeie et al. (2019), have garnered interest for their diverse biological activities, including anticancer properties. The review highlights the synthesis and biological significance of N-sulfonylamino azinones, underscoring the potential of sulfonamide-based compounds in medicinal chemistry and anticancer drug development (Elgemeie et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. Many quinoline derivatives exhibit antimicrobial, antifungal, antimalarial, and anticancer activities . The sulfonyl and thiomorpholino groups might also influence the compound’s biological activity.

Future Directions

The study of quinoline derivatives is a rich field with many potential applications in medicine and other areas . This specific compound could be studied for its potential biological activities, and modifications could be made to its structure to enhance its properties.

properties

IUPAC Name

[4-(4-ethylphenyl)sulfonylquinolin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c1-2-16-7-9-17(10-8-16)29(26,27)21-18-5-3-4-6-20(18)23-15-19(21)22(25)24-11-13-28-14-12-24/h3-10,15H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTQFWCCHYKXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-Ethylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone

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